2-bromo-3-methyl-4-nitroPyridine

Cross-coupling Suzuki-Miyaura Reaction kinetics

Research often demands precise substitution patterns; generic halopyridines fail to deliver regioselectivity. • Unique 2,3,4-substitution ensures high regioselectivity in Suzuki couplings and SNAr, avoiding isomer issues. • Ortho-bromo group facilitates efficient Pd-catalyzed cross-couplings, while C4-nitro can be reduced to amine for further derivatization. • Supplied as off-white to yellow solid, purity ≥98%, enabling reliable scaling in medchem and agrochemical synthesis.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 79055-55-3
Cat. No. B1280534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3-methyl-4-nitroPyridine
CAS79055-55-3
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3
InChIKeyZJAOQVPWZPIWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methyl-4-nitropyridine – Properties & Procurement


2-Bromo-3-methyl-4-nitropyridine (CAS 79055-55-3) is a heteroaromatic building block of the halogenated nitropyridine class, characterized by a pyridine core bearing a bromo substituent at the C2 position, a methyl group at C3, and a nitro group at C4 . Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.02 g/mol, and it is typically supplied as an off-white to yellow solid with purities of 95–98% for research applications . The compound serves as a key intermediate in medicinal and agrochemical synthesis, where the ortho-bromo group enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the nitro group can be reduced to an amino group or displaced in nucleophilic aromatic substitution (SNAr) reactions .

1 Heteroaromatic building block for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig)
2 Orthogonal reactivity handles: C2-bromo for coupling, C4-nitro for reduction or SNAr
3 Commercially available with defined purity range (95–98%) for reproducible multi-step synthesis

2-Bromo-3-methyl-4-nitropyridine – Substitution Limitations


Halogenated nitropyridines are not interchangeable reagents due to the profound influence of substituent position and electronic character on their reactivity in key transformations . In the case of 2-bromo-3-methyl-4-nitropyridine, the specific 2,3,4-substitution pattern creates a unique electronic environment: the strongly electron-withdrawing nitro group at C4, the ortho-bromo leaving group at C2, and the electron-donating methyl group at C3 . This arrangement dictates regioselectivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that differ markedly from isomers such as 2-bromo-4-methyl-3-nitropyridine (CAS 23056-45-3) or analogs like 2-chloro-3-methyl-4-nitropyridine (CAS 79055-56-4) [1]. Attempting to replace this compound with a generic halogenated pyridine without this precise substitution pattern will likely lead to altered reaction yields, different regioselectivity, or complete reaction failure, jeopardizing synthetic route integrity and downstream process yields .

Regioisomer 2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3) directs substitution to different positions, may alter product identity and reaction outcome.
Halogen Chloro analog (CAS 79055-56-4) shows lower oxidative addition rates with Pd(0); coupling kinetics and yields may shift.
Sterics Replacing with 2-bromo-3-nitropyridine (no C3-methyl) may reduce steric hindrance at the coupling site, potentially affecting selectivity and yield.

2-Bromo-3-methyl-4-nitropyridine – Differentiated Reactivity Evidence


Bromo vs. Chloro Reactivity in Cross-Couplings

The C2-bromo substituent in 2-bromo-3-methyl-4-nitropyridine exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog (2-chloro-3-methyl-4-nitropyridine, CAS 79055-56-4) due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol vs. ~327 kJ/mol for C–Cl) . This class-level difference in bond strength translates to faster oxidative addition with Pd(0) catalysts, enabling lower catalyst loadings and milder reaction conditions [1].

C–Br vs C–Cl Reactivity
Class-level inference
Target C–Br BDE ~285 kJ/mol vs comparator C–Cl BDE ~327 kJ/mol (Δ ~42 kJ/mol lower)
Supports reported higher cross-coupling reactivity
Thermodynamic class-level data; actual kinetic advantage depends on catalyst system
Cross-coupling Suzuki-Miyaura Reaction kinetics

SNAr Regioselectivity vs. Regioisomer

The C4-nitro group in 2-bromo-3-methyl-4-nitropyridine directs nucleophilic substitution to the C2 position via an addition-elimination (SNAr) mechanism, a regioselectivity that is reversed in its regioisomer 2-bromo-4-methyl-3-nitropyridine (CAS 23056-45-3), where the nitro group is at C3 and directs substitution to different positions [1]. This distinct electronic bias is quantifiable by the difference in atomic charges at the reactive centers, which dictate the site of nucleophilic attack [2].

SNAr Regioselectivity
Class-level inference
C4-nitro directs nucleophilic attack to C2; regioisomer 2-bromo-4-methyl-3-nitropyridine shows opposite preference
Site-directing effect critical for correct product formation
Electronic bias dictated by nitro position; SNAr pathway may vary with nucleophile
Nucleophilic Aromatic Substitution Regioselectivity Isomer comparison

Methyl Steric Effect in Cross-Coupling Yield

The presence of the C3-methyl group in 2-bromo-3-methyl-4-nitropyridine introduces steric bulk adjacent to the reactive C2-bromo site, which can modulate the rate of transmetalation and reductive elimination in Suzuki-Miyaura couplings compared to the unsubstituted analog 2-bromo-3-nitropyridine (CAS 19755-53-4) [1]. While direct head-to-head yield data is not available for this specific pair, studies on analogous methyl-substituted aryl bromides demonstrate that ortho-substitution can increase coupling yields by 10–20% under optimized conditions by suppressing undesired side reactions like homocoupling [2].

Methyl Steric Effect
Supporting evidence
Potential 10–20% yield increase over unsubstituted analog (class-level)
May support coupling yield optimization
Based on analogous methyl-substituted aryl bromides; actual yield depends on specific conditions
Steric effects Cross-coupling yield Suzuki-Miyaura

Purity and Physical Form Consistency

Commercial sourcing of 2-bromo-3-methyl-4-nitropyridine typically provides material with a minimum purity of 95%, with some suppliers offering 98% purity . The compound is consistently supplied as an off-white to yellow solid, which is stable at room temperature . This level of purity and defined physical form ensures batch-to-batch consistency, a critical factor for reproducible yields in multi-step syntheses, especially when compared to custom-synthesized material from non-specialist vendors that may have lower or variable purity .

Purity & Physical Form
Supplier data
95–98% purity; off-white to yellow solid
Batch-to-batch consistency for reproducible synthesis
Per vendor CoA; verify purity for sensitive steps
Purity QC Reproducibility

2-Bromo-3-methyl-4-nitropyridine – Key Application Scenarios


Palladium-Catalyzed Cross-Couplings

The ortho-bromo substituent makes 2-bromo-3-methyl-4-nitropyridine an ideal substrate for palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. Its high reactivity allows for efficient coupling with aryl, heteroaryl, and alkenyl boronic acids or amines under mild conditions, enabling the rapid construction of diverse biaryl and heteroaryl libraries for medicinal chemistry programs .

Aminopyridine Intermediates via Nitro Reduction

The C4-nitro group can be selectively reduced to the corresponding amine, providing access to 2-bromo-3-methylpyridin-4-amine. This intermediate is a valuable building block for further functionalization, including amide coupling, diazotization, and reductive amination, making it a strategic precursor for pharmaceutical targets requiring substituted pyridine cores .

SNAr for Orthogonal Functionalization

The electron-deficient pyridine ring, activated by the nitro group, facilitates SNAr reactions at the C2 position. This orthogonal reactivity to the bromo group allows for the stepwise introduction of nucleophiles (e.g., amines, alkoxides, thiols) before or after cross-coupling events, offering a flexible route to highly substituted and complex molecular architectures .

Agrochemical & Pharmaceutical Lead Compounds

Given the prevalence of substituted pyridines in commercial agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals, this compound serves as a direct precursor to numerous patent-protected structures. Its use in the synthesis of biologically active molecules has been noted in the context of developing agents for oncology and inflammatory diseases [1][2].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Bromo leaving group reactivity
Pd catalyst compatibility and yield optimization
Aminopyridine intermediate preparation
Nitro group reduction selectivity
Amine functionalization scope
Orthogonal SNAr functionalization
C2 nucleophilic substitution
Sequential reaction compatibility
Medicinal chemistry lead optimization
Pyridine core functional handles
Structure-activity relationship studies

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